OPC-28326

Descripción general

Descripción

OPC-28326 es un vasodilatador periférico selectivo y un antagonista de los receptores alfa-2-adrenérgicos. Se ha investigado por su posible uso en el tratamiento de enfermedades vasculares periféricas y el síndrome de Raynaud. A bajas dosis, this compound aumenta selectivamente el flujo sanguíneo femoral debido a su acción inhibitoria sobre los adrenoceptores alfa-2C, mientras que tiene efectos mínimos sobre la presión arterial sistémica, la frecuencia cardíaca y otros flujos sanguíneos .

Métodos De Preparación

La síntesis de OPC-28326 implica varios pasos, incluida la formación de intermediarios clave y la reacción de acoplamiento final. Las rutas sintéticas detalladas y las condiciones de reacción son propiedad y no se publican ampliamente.

Análisis De Reacciones Químicas

OPC-28326 experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden realizar para modificar ciertos grupos funcionales dentro de la molécula.

Sustitución: this compound puede experimentar reacciones de sustitución donde átomos o grupos específicos son reemplazados por otros. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y catalizadores. .

Aplicaciones Científicas De Investigación

Adrenoceptor Antagonism

OPC-28326 exhibits significant antagonistic properties against α2-adrenoceptors, particularly α2C, with a notable affinity that enhances its vasodilatory effects. Studies have shown that it has a binding affinity (K values) of 55 nM for α2C, 285 nM for α2B, and 2040 nM for α2A receptors . This selective binding profile suggests that this compound can effectively modulate vascular tone by inhibiting vasoconstriction mediated by sympathetic nervous activity.

Vasodilatory Effects

The compound has been demonstrated to selectively increase femoral blood flow in animal models, such as open-chest dogs and isoflurane-anesthetized rats. For instance, administration of this compound resulted in a significant increase in femoral blood flow by approximately 44.7% without significantly affecting carotid blood flow . This specificity indicates its potential utility in treating peripheral vascular diseases.

Angiogenic Activity

Recent studies indicate that this compound may promote angiogenesis, particularly in ischemic conditions. It has been observed to mitigate post-infarction cardiac remodeling, suggesting a role in enhancing blood supply to damaged tissues . This aspect is crucial for developing therapies for conditions where tissue perfusion is compromised.

Cardiovascular Medicine

- Treatment of Peripheral Artery Disease (PAD) : Due to its vasodilatory effects, this compound could be beneficial in managing PAD by improving blood flow to the limbs.

- Heart Failure Management : Its angiogenic properties may support recovery and remodeling of cardiac tissues post-infarction.

Experimental Research

This compound serves as a valuable tool in pharmacological studies aimed at understanding the role of α2-adrenoceptors in vascular regulation. Its selective action allows researchers to dissect the contributions of different adrenoceptor subtypes in various physiological and pathological states.

Table: Summary of Key Findings on this compound

Case Study Example

In a controlled study involving eNOS-deficient mice, this compound's inability to promote blood flow recovery indicated its mechanism may be dependent on endothelial function . This highlights the importance of understanding patient-specific factors when considering this compound for therapeutic use.

Mecanismo De Acción

OPC-28326 ejerce sus efectos inhibiendo selectivamente los adrenoceptores alfa-2C. Esta inhibición conduce a la vasodilatación en el lecho arterial femoral, aumentando el flujo sanguíneo mientras que tiene efectos mínimos sobre la presión arterial sistémica y otros flujos sanguíneos. Los objetivos moleculares de this compound incluyen los adrenoceptores alfa-2C, y también ha mostrado selectividad para los adrenoceptores alfa-2B .

Comparación Con Compuestos Similares

OPC-28326 es único en su acción selectiva sobre los adrenoceptores alfa-2C, lo que lo distingue de otros antagonistas de los receptores alfa-2-adrenérgicos. Compuestos similares incluyen:

Dapiprazol Clorhidrato: Un antagonista del receptor alfa-adrenérgico utilizado para revertir la midriasis.

Detomidina Clorhidrato: Un agonista alfa-2-adrenérgico utilizado como sedante y analgésico.

Yohimbina: Un antagonista del receptor alfa-2-adrenérgico utilizado para tratar la disfunción eréctil y como fármaco veterinario

La selectividad de this compound para los adrenoceptores alfa-2C y sus efectos sistémicos mínimos lo convierten en un candidato prometedor para el tratamiento de condiciones vasculares específicas.

Actividad Biológica

OPC-28326 is a novel compound with significant biological activity, particularly noted for its role as a selective peripheral vasodilator. This article delves into its mechanisms of action, pharmacological effects, and relevant case studies that illustrate its potential therapeutic applications.

Chemical Profile

- Chemical Formula : CHClNO

- Molecular Weight : 476.051 g/mol

- Drug Class : Investigational small molecule

This compound primarily acts as an antagonist at the alpha-2C and alpha-2B adrenergic receptors. At low doses, it selectively vasodilates the femoral arterial bed while exhibiting minimal effects on systemic blood pressure and other vascular territories. This selectivity is crucial for its potential use in treating peripheral vascular diseases and conditions like Raynaud's syndrome .

Pharmacological Effects

- Vasodilation : this compound has been shown to significantly reduce noradrenaline-induced vasoconstriction in isolated human arteries. It preferentially inhibits the late peak of neurogenic vasoconstriction, suggesting its utility in managing conditions characterized by excessive vasoconstriction .

- Angiogenesis : Recent studies indicate that this compound promotes angiogenesis by increasing the proliferation of non-myocyte populations in infarcted tissues while reducing apoptosis. This effect could be beneficial in recovery from ischemic injuries .

- Tolerability : Clinical trials have reported that doses of 10 mg and 40 mg were well tolerated among patients with Raynaud's syndrome, indicating a favorable safety profile .

Table 1: Summary of Key Studies on this compound

Detailed Findings from Notable Research

- Vasodilation Mechanism : In a study involving isolated human arteries, this compound was shown to effectively inhibit both early and late peaks of neurogenic vasoconstriction, with the late response being more significantly affected . This suggests that this compound may be particularly useful in conditions where neurogenic factors contribute to vascular dysfunction.

- Angiogenic Effects : Another pivotal study demonstrated that this compound not only promotes vascular dilation but also enhances angiogenesis by modulating cell survival pathways in ischemic tissues, thus facilitating better recovery post-infarction .

- Clinical Observations : In clinical settings, patients administered this compound reported improved symptoms associated with peripheral vascular diseases without significant adverse effects, reinforcing its potential as a therapeutic agent .

Propiedades

IUPAC Name |

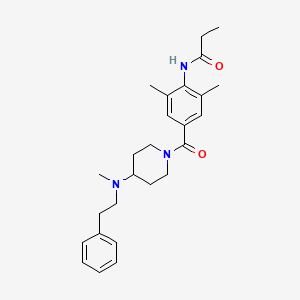

N-[2,6-dimethyl-4-[4-[methyl(2-phenylethyl)amino]piperidine-1-carbonyl]phenyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35N3O2/c1-5-24(30)27-25-19(2)17-22(18-20(25)3)26(31)29-15-12-23(13-16-29)28(4)14-11-21-9-7-6-8-10-21/h6-10,17-18,23H,5,11-16H2,1-4H3,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESKMDLUOAVUJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(C=C(C=C1C)C(=O)N2CCC(CC2)N(C)CCC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167626-17-7 | |

| Record name | OPC-28326 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167626177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OPC-28326 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77QB6Y63UM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.